molecular formula C7H6GeOS B14751432 4H-3,1,2lambda~2~-Benzoxathiagermine CAS No. 322-42-9

4H-3,1,2lambda~2~-Benzoxathiagermine

Cat. No.: B14751432
CAS No.: 322-42-9
M. Wt: 210.82 g/mol
InChI Key: DAGMROPUVGSGSC-UHFFFAOYSA-N
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Description

4H-3,1,2lambda~2~-Benzoxathiagermine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-3,1,2lambda~2~-Benzoxathiagermine typically involves the cyclization of anthranilic acid derivatives with aroyl isothiocyanates. The reaction conditions often include the use of concentrated sulfuric acid to promote ring closure. Another method involves the use of methyl anthranilate, which is converted to thiourea derivatives before undergoing thiazine ring closure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-3,1,2lambda~2~-Benzoxathiagermine undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzoxathiagermine derivatives depending on the reagents used.

Scientific Research Applications

4H-3,1,2lambda~2~-Benzoxathiagermine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-3,1,2lambda~2~-Benzoxathiagermine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heteroatoms can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4H-3,1-Benzothiazin-4-one: Similar structure but lacks the oxygen atom in the ring.

    4H-3,1-Benzoxazin-4-one: Contains an oxygen atom but lacks the sulfur atom.

    2-Amino-4H-3,1-Benzoxazin-4-one: Known for its enzyme inhibitory properties.

Uniqueness

4H-3,1,2lambda~2~-Benzoxathiagermine is unique due to the presence of both sulfur and oxygen atoms in its ring structure, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

322-42-9

Molecular Formula

C7H6GeOS

Molecular Weight

210.82 g/mol

InChI

InChI=1S/C7H6GeOS/c1-2-4-7-6(3-1)5-9-8-10-7/h1-4H,5H2

InChI Key

DAGMROPUVGSGSC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S[Ge]O1

Origin of Product

United States

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